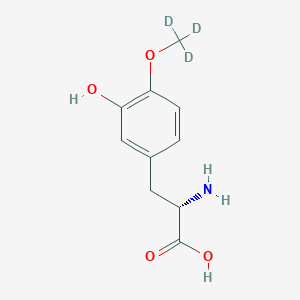

4-O-Methyldopa-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

214.23 g/mol |

IUPAC Name |

(2S)-2-amino-3-[3-hydroxy-4-(trideuteriomethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1/i1D3 |

InChI Key |

QRXPIKKZQGWJMW-LNEZGBMJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-O-Methyldopa-d3, a crucial internal standard for the accurate quantification of L-DOPA and its metabolites in various biological matrices. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to support its use in research and drug development.

Introduction

This compound is the deuterated analog of 4-O-methyldopa, a metabolite of the Parkinson's disease pro-drug L-DOPA. The incorporation of a stable isotope label (deuterium) makes it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its use significantly improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-(methoxy-d3)phenyl)propanoic acid |

| Molecular Formula | C₁₀H₁₀D₃NO₄ |

| Molecular Weight | 214.24 g/mol |

| Appearance | Off-white to pale beige solid |

| Primary Use | Internal standard for analytical and pharmacokinetic research[1] |

Synthesis of this compound

The overall synthetic strategy involves:

-

Protection of the amino and carboxylic acid functional groups of L-DOPA to prevent side reactions.

-

Regioselective O-deuteromethylation of the 4-hydroxyl group of the protected L-DOPA.

-

Deprotection to yield the final product, this compound.

References

4-O-Methyldopa-d3: A Technical Overview of its Role as a Metabolite and Analytical Tool

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 4-O-Methyldopa-d3, a deuterated metabolite of the antihypertensive drug Methyldopa. While Methyldopa exerts its therapeutic effect through conversion to the active metabolite alpha-methylnorepinephrine, a central alpha-2 adrenergic agonist, 4-O-Methyldopa is generally considered an inactive byproduct of its metabolism. This guide will elucidate the metabolic pathway of Methyldopa, the role of Catechol-O-methyltransferase (COMT) in the formation of 4-O-Methyldopa, and the pharmacological insignificance of this O-methylated metabolite. Furthermore, it will detail the primary application of this compound as a stable, deuterated internal standard for the accurate quantification of Methyldopa and its metabolites in pharmacokinetic and metabolic studies. The principles of deuterium substitution and its impact on metabolic stability will also be discussed in the context of its use as an analytical tool.

Introduction to Methyldopa and its Mechanism of Action

Methyldopa is a centrally-acting antihypertensive agent used in the management of hypertension, particularly in pregnant women.[1] It is a prodrug that requires metabolic activation to exert its therapeutic effects. The primary mechanism of action of Methyldopa involves its conversion to its active metabolite, alpha-methylnorepinephrine.[2][3] This conversion occurs within the central nervous system. Alpha-methylnorepinephrine then acts as a potent agonist of presynaptic alpha-2 adrenergic receptors.[2][3] Stimulation of these receptors in the brainstem leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a subsequent lowering of blood pressure.

Metabolic Pathways of Methyldopa

The metabolism of Methyldopa is complex, involving several enzymatic pathways. The two primary metabolic routes are decarboxylation and O-methylation.

Activation Pathway to Alpha-Methylnorepinephrine

The therapeutically relevant pathway involves the decarboxylation of Methyldopa by the enzyme aromatic L-amino acid decarboxylase (AADC) to form alpha-methyldopamine. Subsequently, dopamine β-hydroxylase (DBH) hydroxylates alpha-methyldopamine to yield the active metabolite, alpha-methylnorepinephrine.

Inactivation Pathway via COMT

A significant portion of administered Methyldopa is metabolized by Catechol-O-methyltransferase (COMT), an enzyme that plays a crucial role in the degradation of catecholamines. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of the catechol moiety of Methyldopa, forming 4-O-Methyldopa. This process of O-methylation is generally considered a detoxification or inactivation pathway for catechol-containing compounds.

The Role and Pharmacological Profile of 4-O-Methyldopa

Current scientific literature does not support a significant pharmacological role for 4-O-Methyldopa in the antihypertensive effect of Methyldopa. O-methylation of catecholamines and their analogs generally leads to a loss of affinity for adrenergic receptors and a subsequent reduction or complete loss of biological activity. Studies on the structurally similar drug, Levodopa (L-DOPA), have shown that its O-methylated metabolite, 3-O-Methyldopa, can compete with the parent drug for transport across the blood-brain barrier and may be associated with a poorer therapeutic response. While direct studies on the cardiovascular effects of 4-O-Methyldopa are scarce, it is widely presumed to be an inactive metabolite.

This compound as a Deuterated Internal Standard

The primary and critical application of this compound is as a deuterated internal standard in analytical chemistry, particularly in mass spectrometry-based bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Principles of Deuterium Substitution

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can significantly alter its physicochemical properties, most notably the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. This phenomenon, known as the kinetic isotope effect, can slow down the rate of metabolic reactions that involve the cleavage of this bond.

Application in Pharmacokinetic Studies

In pharmacokinetic studies of Methyldopa, it is essential to accurately measure the concentrations of the parent drug and its metabolites in biological matrices such as plasma and urine. This compound serves as an ideal internal standard for the quantification of 4-O-Methyldopa. Because it has the same chemical properties as the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it can be distinguished from the endogenous metabolite, allowing for precise and accurate quantification.

Quantitative Data

As 4-O-Methyldopa is considered an inactive metabolite, there is a lack of quantitative data in the public domain regarding its direct pharmacological activity, such as receptor binding affinities or in vivo effects on blood pressure. The quantitative data available primarily relates to the pharmacokinetics of the parent drug, Methyldopa.

| Parameter | Value | Reference |

| Methyldopa Pharmacokinetics | ||

| Bioavailability | ~50% (oral) | |

| Time to Peak Plasma Concentration | 2-4 hours | |

| Elimination Half-life | ~2 hours | |

| Alpha-Methylnorepinephrine (Active Metabolite) | ||

| Receptor Target | Alpha-2 Adrenergic Receptor | |

| Effect | Agonist |

Experimental Protocols

Detailed experimental protocols for the synthesis and use of this compound as an internal standard are typically proprietary to the manufacturers and research laboratories. However, a general protocol for its use in a bioanalytical method would involve the following steps:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create working solutions.

-

Sample Preparation: A known amount of the this compound internal standard solution is spiked into the biological samples (e.g., plasma, urine) and calibration standards.

-

Extraction: The analyte and internal standard are extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

LC-MS Analysis: The extracted samples are injected into an LC-MS system. The chromatographic conditions are optimized to separate 4-O-Methyldopa from other endogenous components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 4-O-Methyldopa and this compound.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve, from which the concentration of 4-O-Methyldopa in the unknown samples is determined.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of 4-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-O-Methyldopa-d3, a deuterated isotopologue of a metabolite of the widely used antihypertensive drug, Methyldopa. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacokinetic studies, and metabolic research.

Introduction

This compound is the deuterated form of 4-O-Methyldopa, which is structurally isomeric to the more extensively studied 3-O-Methyldopa, a major metabolite of L-DOPA. The introduction of deuterium (d3) in the methoxy group provides a stable isotopic label, making it an invaluable tool in quantitative bioanalytical assays, such as those employing mass spectrometry. Its primary application is as an internal standard in pharmacokinetic and metabolic studies of Methyldopa and related compounds.[1][2] The stability of the deuterium label ensures accurate quantification by distinguishing the internal standard from the endogenous analyte.

Physical and Chemical Properties

Precise experimental data for the physical properties of this compound are not extensively published. However, data for the parent compound, Methyldopa, and the related deuterated compound, 3-O-Methyldopa-d3, provide valuable context.

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound | 3-O-Methyldopa-d3 (Hydrochloride) | Methyldopa |

| Appearance | White to off-white solid (presumed) | White powder | Colorless or almost colorless crystals or a white to yellowish-white fine powder.[3] |

| Molecular Formula | C₁₀H₁₀D₃NO₄ | C₁₀H₁₁D₃ClNO₄ | C₁₀H₁₃NO₄ |

| Molecular Weight | 214.23 g/mol [1] | 250.69 g/mol | 211.21 g/mol [3] |

| Melting Point | Data not available | Data not available | Decomposes at approximately 300°C. |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in water. | Slightly soluble in water, methanol, and acetic acid (100). Very slightly soluble in ethanol (95). Practically insoluble in diethyl ether. Freely soluble in dilute hydrochloric acid. |

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-(methoxy-d3)phenyl)propanoic acid |

| CAS Number | 586954-11-2 |

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound would involve the methylation of a suitable protected L-DOPA precursor using a deuterated methylating agent.

Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Protection: Start with a commercially available L-DOPA derivative where the amino and carboxyl groups are protected (e.g., as Boc and methyl ester, respectively). The catechol hydroxyl groups may require differential protection to ensure selective methylation at the 4-position.

-

Deuteromethylation: The protected L-DOPA derivative is then reacted with a deuterated methylating agent, such as iodomethane-d3 (CD₃I), in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF). The reaction is typically carried out at room temperature or with gentle heating.

-

Deprotection: The protecting groups are subsequently removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid, and a methyl ester can be hydrolyzed with a base like lithium hydroxide.

-

Purification: The crude product is purified using techniques such as preparative high-performance liquid chromatography (HPLC) or column chromatography to yield pure this compound.

Quantitative Analysis by LC-MS/MS

This compound is primarily used as an internal standard for the quantification of Methyldopa or its metabolites in biological matrices. The following is a general protocol that can be adapted for this purpose.

Workflow for LC-MS/MS Analysis:

Caption: General workflow for quantitative analysis using LC-MS/MS.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol) to serve as the internal standard.

-

Perform protein precipitation by adding a threefold volume of a cold organic solvent like acetonitrile or methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions (Example):

-

HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (e.g., Methyldopa) and the internal standard (this compound). For Methyldopa, a transition of m/z 212.1 → 166.1 is commonly used. For this compound, the precursor ion would be m/z 215.2, and the product ion would need to be determined experimentally.

-

-

Quantification:

-

Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Metabolic Pathway

4-O-Methyldopa is an isomer of 3-O-Methyldopa, a major metabolite of L-DOPA. The metabolic pathway involves the O-methylation of the catechol group, a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT).

L-DOPA Metabolism Signaling Pathway:

Caption: Simplified metabolic pathway of L-DOPA.

This pathway illustrates the two main metabolic routes for L-DOPA: decarboxylation to the active neurotransmitter dopamine, catalyzed by Aromatic L-amino acid decarboxylase (AADC), and O-methylation to 3-O-Methyldopa, catalyzed by Catechol-O-methyltransferase (COMT). 4-O-Methyldopa would be formed through a similar methylation reaction at the 4-position of the catechol ring.

Conclusion

This compound is a critical tool for researchers in the field of pharmacology and drug metabolism. Its use as an internal standard allows for the precise and accurate quantification of Methyldopa and its metabolites in complex biological matrices. While specific physical property data for this deuterated compound is limited, the information available for its parent and related compounds, combined with established analytical methodologies, provides a solid foundation for its application in research and development. This guide serves to consolidate the available knowledge and provide practical guidance for its use.

References

4-O-Methyldopa-d3: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Properties, Analytical Applications, and Biological Significance of a Key Deuterated Metabolite

Introduction

4-O-Methyldopa-d3 is the deuterated form of 4-O-methyldopa, a metabolite of the widely used antihypertensive drug, methyldopa. Its primary application in scientific research is as an internal standard for quantitative analysis by mass spectrometry-based techniques. The stable isotope labeling of this compound allows for precise and accurate measurement of its non-deuterated counterpart in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, relevant biological pathways, and detailed experimental protocols for its use. This document is intended for researchers, scientists, and drug development professionals working in pharmacology, analytical chemistry, and clinical research.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| CAS Number | 586954-11-2 |

| Molecular Formula | C10H10D3NO4 |

| Molecular Weight | 214.23 g/mol |

Pharmacokinetics of Methyldopa

Understanding the pharmacokinetics of the parent drug, methyldopa, is crucial for contextualizing the analysis of its metabolites. The following table summarizes key pharmacokinetic parameters of methyldopa in healthy human subjects.

| Parameter | Value | Reference |

| Bioavailability | ~25% (range 8% to 62%) | [1][2] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [1] |

| Elimination Half-Life (t½) | Approximately 2 hours | [3][4] |

| Volume of Distribution (Vd) | 0.19 to 0.72 L/kg | |

| Plasma Protein Binding | <15% | |

| Renal Clearance | Approximately 130 mL/min |

Metabolism of Methyldopa

Methyldopa undergoes extensive metabolism in the liver and gastrointestinal tract. The major metabolic pathways include decarboxylation to α-methyldopamine, which is then hydroxylated to the active metabolite α-methylnorepinephrine. Another significant pathway is O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa and, to a lesser extent, 4-O-methyldopa. The drug is also subject to sulfate conjugation.

The following diagram illustrates the primary metabolic pathways of methyldopa.

Caption: Metabolic fate of Methyldopa.

Mechanism of Action: Alpha-2 Adrenergic Receptor Signaling

The antihypertensive effect of methyldopa is primarily mediated by its active metabolite, α-methylnorepinephrine, which acts as a central alpha-2 adrenergic receptor agonist. Stimulation of these receptors in the brainstem inhibits sympathetic outflow, leading to a reduction in peripheral vascular resistance and blood pressure. The alpha-2 adrenergic receptor is a G-protein coupled receptor (GPCR) associated with an inhibitory G-protein (Gi).

Below is a diagram illustrating the alpha-2 adrenergic receptor signaling pathway.

Caption: Alpha-2 adrenergic receptor signaling.

Experimental Protocols

The primary use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of methyldopa and its metabolites. Below is a representative protocol synthesized from published methodologies.

Objective: To quantify the concentration of 4-O-methyldopa in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

4-O-Methyldopa analytical standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of 4-O-Methyldopa and this compound in methanol.

-

From the stock solutions, prepare serial dilutions of 4-O-Methyldopa in a methanol:water (50:50, v/v) mixture to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for 4-O-methyldopa and this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 4-O-methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for the accurate quantification of 4-O-methyldopa in biological samples. Its use as an internal standard in LC-MS/MS assays allows for the reliable investigation of the pharmacokinetics and metabolism of methyldopa. This technical guide provides essential data and methodologies to support researchers in their studies involving this important deuterated metabolite. The provided diagrams of the metabolic and signaling pathways offer a clear visual representation of the biological context in which this compound is relevant.

References

The Biological Role of 4-O-Methyldopa-d3 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-O-Methyldopa-d3 is the deuterium-labeled analog of 4-O-Methyldopa, a potential, albeit minor, metabolite of L-DOPA (Levodopa). While direct research into the biological role of this compound is not available in current scientific literature, its primary application is as an internal standard for the precise quantification of DOPA and its metabolites in biological samples via mass spectrometry.[1][2] This technical guide provides an in-depth exploration of the metabolic pathways in which this compound would theoretically participate, based on the well-established metabolism of L-DOPA. We will delve into the enzymatic processes, the potential effects of its deuteration on these pathways, and the experimental methodologies required for its study.

Introduction to L-DOPA Metabolism

L-DOPA is the primary therapeutic agent for Parkinson's disease, acting as a precursor to the neurotransmitter dopamine.[3] Its metabolism is complex and primarily occurs via two competing pathways: decarboxylation and O-methylation.

-

Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine. This is the desired therapeutic pathway in the brain. In the periphery, this conversion is often inhibited by co-administered drugs like carbidopa or benserazide to increase L-DOPA's bioavailability to the central nervous system.

-

O-methylation: Catechol-O-methyltransferase (COMT) methylates one of the hydroxyl groups on the catechol ring of L-DOPA. This is a major route of L-DOPA metabolism, particularly in the periphery.

The Role of Catechol-O-Methyltransferase (COMT)

COMT is a key enzyme in the metabolism of catecholamines and catechol-containing drugs.[4] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of its substrate.

Regioselectivity of COMT: 3-O-Methylation vs. 4-O-Methylation

For L-DOPA, COMT exhibits a strong preference for methylating the hydroxyl group at the 3-position (meta-position) of the catechol ring, leading to the formation of 3-O-Methyldopa (3-OMD).[5] The methylation at the 4-position (para-position) to form 4-O-Methyldopa is significantly less favored. Computational studies suggest that while the 4-position is sterically less hindered, the electronic properties of the catechol ring and the orientation of the substrate within the enzyme's active site favor meta-methylation. The deprotonation of the 3'-hydroxyl group creates a more effective nucleophile, thereby lowering the activation barrier for methylation at this position.

While 4-O-Methyldopa is not a major metabolite, its formation cannot be entirely ruled out. Therefore, this compound would be expected to follow the same metabolic fate, albeit as a minor product.

The Significance of Deuteration: The Kinetic Isotope Effect

The "-d3" in this compound signifies that the three hydrogen atoms on the methyl group have been replaced with deuterium, a stable isotope of hydrogen. This substitution can have a significant impact on the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. For enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step, substituting hydrogen with deuterium can slow down the reaction rate. This can lead to:

-

A longer half-life of the deuterated compound.

-

Altered metabolic pathways, potentially redirecting metabolism towards other routes.

-

Reduced formation of certain metabolites.

In the context of this compound, if it were to undergo further metabolism involving the cleavage of a C-D bond on the deuterated methyl group (e.g., demethylation), this process would be slower than for the non-deuterated 4-O-Methyldopa.

Putative Metabolic Pathways of this compound

Based on the known metabolism of L-DOPA and its derivatives, we can propose the following hypothetical metabolic pathway for this compound.

This diagram illustrates that L-DOPA is primarily metabolized to 3-O-Methyldopa by COMT. The formation of this compound would be a minor pathway. If formed, its subsequent metabolism might be slowed due to the kinetic isotope effect of the deuterated methyl group.

Quantitative Data

The following table summarizes typical pharmacokinetic parameters for L-DOPA and its major metabolite, 3-O-Methyldopa, in human plasma. This data provides a baseline for understanding the dynamics of L-DOPA metabolism.

| Analyte | Parameter | Value Range | Units | Reference |

| Levodopa | Cmax (with Benserazide) | 50.0 - 6000.0 | ng/mL | |

| tmax | 0.5 - 2 | hours | ||

| Half-life | ~1.5 | hours | ||

| 3-O-Methyldopa | Cmax (with Benserazide) | 25.0 - 4000.0 | ng/mL | |

| Half-life | ~15 | hours | ||

| Detection Limit (HPLC-ED) | 3 | ng/mL |

Experimental Protocols

Investigating the biological role of this compound would require sensitive analytical methods to detect and quantify its presence and the formation of any subsequent metabolites.

Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in plasma.

Objective: To develop and validate a method for the quantification of this compound in human plasma.

Materials:

-

This compound reference standard

-

Internal Standard (e.g., a stable isotope-labeled analog of a related compound)

-

Human plasma (with anticoagulant)

-

Perchloric acid or other protein precipitation agent

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

LC-MS/MS system (e.g., triple quadrupole)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold 0.4 M perchloric acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution suitable for separating the analyte from matrix components.

-

Flow rate: 0.3 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions for this compound and the internal standard would need to be optimized by infusing the pure compounds. The precursor ion would be the [M+H]+ of this compound, and the product ion would be a characteristic fragment.

-

-

Workflow Diagram:

Conclusion

While this compound currently serves as a valuable tool in analytical chemistry, its direct biological role remains uninvestigated. Based on our understanding of L-DOPA metabolism, it is likely a very minor metabolite. The deuteration of its methyl group would be expected to slow down any subsequent metabolic processes involving this group due to the kinetic isotope effect. Further research, employing sensitive analytical techniques such as the LC-MS/MS protocol detailed here, would be necessary to definitively characterize its formation, metabolic fate, and any potential biological activity. This guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicological Profile and Safety Data of Methyldopa and 3-O-Methyldopa

Disclaimer: No direct toxicological or safety data for 4-O-Methyldopa-d3 has been found in publicly available literature. This guide provides a comprehensive overview of the toxicological profiles of the structurally related compounds, Methyldopa and 3-O-Methyldopa, to serve as a reference for researchers, scientists, and drug development professionals. The information presented herein should be interpreted with the understanding that it does not pertain directly to this compound.

Introduction

Methyldopa is a centrally acting alpha-2 adrenergic agonist used for the management of hypertension.[1] 3-O-Methyldopa (3-OMD) is a major metabolite of Levodopa (L-DOPA), a primary treatment for Parkinson's disease.[2] Given the absence of toxicological data for this compound, this document summarizes the known safety and toxicity findings for Methyldopa and 3-O-Methyldopa to provide a foundational understanding of potential toxicological endpoints.

Toxicological Profile of Methyldopa

Methyldopa has been the subject of numerous toxicological studies, given its long history of clinical use.

Acute Toxicity

The acute toxicity of methyldopa has been evaluated in several animal models. The primary effect of acute overdosage is hypotension.[3]

Table 1: Acute Toxicity of Methyldopa

| Test Type | Route of Exposure | Species | Dose | Toxic Effects | Reference |

| LD50 | Oral | Rat | 5000 mg/kg | Details not reported other than lethal dose value. | [4][5] |

| LD50 | Oral | Mouse | 5300 mg/kg | Details not reported other than lethal dose value. | |

| LD50 | Intraperitoneal | Rat | 300 mg/kg | Details not reported other than lethal dose value. | |

| LD50 | Intraperitoneal | Mouse | 150 mg/kg | Cardiac and vascular effects. | |

| Oral LD50 | Oral | Mouse and Rat | >1.5 g/kg | Not specified. | |

| TDLo | Oral | Human (woman) | 44 gm/kg/3Y-I | Necrotic changes in the gastrointestinal tract. | |

| TDLo | Oral | Human (woman) | 900 mg/kg/13W-I | Behavioral (tremor). |

Chronic Toxicity and Hepatotoxicity

Chronic use of methyldopa is associated with potential hepatotoxicity. Mild and transient elevations in serum aminotransferase levels are observed in 5% to 35% of patients, which often resolve even with continued use of the medication. However, more severe, clinically apparent liver injury can occur, typically manifesting as either an acute hepatitis-like syndrome within weeks to months of initiating therapy or a chronic hepatitis-like picture after months to years of use. The mechanism is thought to be immune-mediated. Fatal hepatic necrosis has been reported in rare cases.

Carcinogenicity and Genotoxicity

Long-term studies have been conducted to assess the carcinogenic potential of methyldopa.

Table 2: Carcinogenicity Studies of Methyldopa

| Species | Doses | Duration | Findings | Reference |

| Mice | Up to 1800 mg/kg/day | 2 years | No evidence of a tumorigenic effect. | |

| Rats | Up to 240 mg/kg/day | 2 years | No evidence of a tumorigenic effect. |

In terms of genotoxicity, methyldopa was not found to be mutagenic in the Ames test. It also did not lead to an increase in chromosomal aberrations or sister chromatid exchanges in Chinese hamster ovary cells.

Reproductive and Developmental Toxicity

The effects of methyldopa on fertility and fetal development have been investigated.

Table 3: Reproductive and Developmental Toxicity of Methyldopa

| Species | Doses | Findings | Reference |

| Male Rats | 200 and 400 mg/kg/day | Decreased sperm count, sperm motility, number of late spermatids, and male fertility index. | |

| Male and Female Rats | 100 mg/kg/day | Fertility was unaffected. | |

| Mice | Up to 1000 mg/kg (oral) | No evidence of harm to the fetus. | |

| Rabbits | Up to 200 mg/kg (oral) | No evidence of harm to the fetus. | |

| Rats | Up to 100 mg/kg (oral) | No evidence of harm to the fetus. |

While animal studies have not shown evidence of teratogenicity, there are no adequate and well-controlled studies in pregnant women during the first trimester. However, published reports on its use during all trimesters suggest that the possibility of fetal harm is remote.

Toxicological Profile of 3-O-Methyldopa (3-OMD)

3-OMD is a major metabolite of L-DOPA and its accumulation has been linked to some of the adverse effects observed during long-term L-DOPA therapy for Parkinson's disease.

Neurotoxicity and Cellular Effects

Studies suggest that 3-OMD may have neurotoxic properties.

Table 4: Neurotoxic and Cellular Effects of 3-O-Methyldopa

| Experimental System | Findings | Reference |

| PC12 neuronal cells | Induced cytotoxic effects via oxidative stress and decreased mitochondrial membrane potential. Potentiated L-dopa toxicity. | |

| Rat brain striatal membranes and PC12 cells | Inhibited dopamine transporter and uptake. | |

| In vivo and in vitro studies | Forms reactive oxygen species. |

Effects on Locomotor Activity and Dopamine Turnover

In vivo studies in rats have demonstrated the impact of 3-OMD on motor function and dopamine metabolism.

Table 5: In Vivo Effects of 3-O-Methyldopa in Rats

| Administration Route | Dose | Effects | Reference |

| Intracerebroventricular (icv) injection | 1 micromol (single administration) | Impaired locomotor activities (decreased movement time, total distance, and number of movements). Decreased dopamine turnover rate in the striatum. | |

| Intracerebroventricular (icv) injection | Subacute administration (5 days) | Significantly impaired locomotor activities and catecholamine levels. | |

| Repeated administrations | Dose-dependent | Increased blood and striatum tissue levels of 3-OMD. Decreased locomotor activity. Decreased levels of dopamine metabolites (DOPAC, 3-MT, HVA) in the striatum. |

These findings suggest that the accumulation of 3-OMD during long-term L-DOPA treatment may contribute to the adverse effects of the therapy.

Experimental Protocols

Reproductive Toxicology Study of Methyldopa in Male Rats

-

Objective: To evaluate the reproductive toxicity of methyldopa in male rats.

-

Test System: Male Fischer 344/N rats.

-

Administration: Gavage, 5 days a week for 65 days.

-

Dosage Groups: 0, 50, 100, 200, or 400 mg/kg.

-

Mating: Mated with untreated female Fischer 344/N rats on days 57-61.

-

Endpoints Measured: Body weight, sperm count, sperm motility, organ weights, hormone levels (plasma testosterone), and histological evaluation of the testis. A 13-week recovery period without dosing was also included to assess reversibility.

Carcinogenicity Bioassay of Methyldopa

-

Objective: To assess the carcinogenic potential of methyldopa in mice and rats.

-

Test System: Mice and rats.

-

Administration: In feed.

-

Dosage Groups:

-

Mice: Doses up to 1800 mg/kg/day.

-

Rats: Doses up to 240 mg/kg/day.

-

-

Duration: 2 years.

-

Endpoint: Evidence of tumorigenic effect.

In Vivo Neurotoxicity Assessment of 3-O-Methyldopa

-

Objective: To investigate the effects of 3-OMD on the dopaminergic nervous system.

-

Test System: Male Sprague-Dawley rats.

-

Administration: Intracerebroventricular (icv) injection.

-

Dosage: 1 micromol for acute studies; unspecified dose for 5-day subacute studies.

-

Endpoints Measured:

-

Behavioral: Locomotor activities (movement time, total distance, number of movements).

-

Biochemical: Dopamine turnover rate (DOPAC/DA) in the striatum, catecholamine levels.

-

Signaling and Metabolic Pathways

Metabolic Pathway of L-DOPA to 3-O-Methyldopa

L-DOPA is primarily metabolized to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). However, it can also be methylated by catechol-O-methyltransferase (COMT) to form 3-O-Methyldopa. This pathway becomes particularly significant when AADC is inhibited.

Caption: Metabolic fate of L-DOPA to Dopamine and 3-O-Methyldopa.

Conclusion

While a direct toxicological profile for this compound is not available, the data on Methyldopa and 3-O-Methyldopa provide valuable insights for researchers. Methyldopa exhibits a range of toxicities, including acute effects at high doses, potential for hepatotoxicity with chronic use, and reproductive effects at higher dose levels in animal models. It does not appear to be carcinogenic or genotoxic. 3-O-Methyldopa, a metabolite of L-DOPA, has demonstrated neurotoxic potential and may contribute to the side effects of L-DOPA therapy. The provided experimental methodologies can serve as a template for designing future toxicological evaluations. Any assessment of the potential toxicity of this compound should consider these findings as a starting point for further investigation.

References

The Metabolic Journey of L-Dopa: A Technical Guide to 4-O-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-dopa) remains the cornerstone of treatment for Parkinson's disease, a neurodegenerative disorder characterized by the depletion of dopamine in the brain. Upon administration, L-dopa is converted to dopamine, thereby alleviating the motor symptoms of the disease. However, the metabolic fate of L-dopa is complex, with several enzymatic pathways competing for its transformation. One of the primary metabolic routes involves the methylation of L-dopa to 3-O-methyldopa (3-OMD), a reaction catalyzed by the enzyme Catechol-O-methyltransferase (COMT). The deuterated analog, 4-O-Methyldopa-d3 (also known as 3-O-Methyldopa-d3), serves as a crucial tool in the analytical and pharmacokinetic investigation of this metabolic pathway. This technical guide provides an in-depth exploration of this compound as a metabolite of L-dopa, detailing its formation, analytical quantification, and significance in drug development. It has been established that 3-O-methyldopa is the standard nomenclature for this metabolite, and for the purpose of this guide, we will use the term 3-O-Methyldopa.

The L-dopa Metabolic Pathway and the Role of COMT

The metabolism of L-dopa is a critical factor influencing its therapeutic efficacy. The enzyme Catechol-O-methyltransferase (COMT) plays a pivotal role in the peripheral degradation of L-dopa, converting it to 3-O-methyldopa (3-OMD).[1][2] This methylation reaction not only reduces the bioavailability of L-dopa for conversion to dopamine in the brain but also produces a metabolite, 3-OMD, which has a significantly longer half-life than its parent compound.[3] The accumulation of 3-OMD has been suggested to compete with L-dopa for transport across the blood-brain barrier, potentially leading to motor fluctuations in Parkinson's disease patients.[4]

The use of deuterated compounds in pharmaceutical research has gained significant traction due to the kinetic isotope effect, where the substitution of hydrogen with deuterium can slow down metabolic processes.[5] this compound, with its deuterated methyl group, is an invaluable internal standard for the accurate quantification of endogenous 3-OMD levels in biological matrices using mass spectrometry.

Quantitative Data on 3-O-Methyldopa Pharmacokinetics

The following tables summarize key pharmacokinetic parameters of 3-O-methyldopa from various studies. This data is crucial for understanding its accumulation and potential impact on L-dopa therapy.

Table 1: Pharmacokinetic Parameters of 3-O-Methyldopa in Humans

| Population | L-dopa Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Parkinson's Patients | 200 mg L-dopa/50 mg benserazide | 1030 ± 280 | 3.5 ± 1.5 | 15400 ± 4500 | ~15 | |

| Healthy Volunteers | 250 mg Methyldopa (oral) | ~50% of total radioactivity | 2 | - | 1.28 (β-phase) | |

| Parkinson's Patients with Motor Complications | Varied | Significantly Higher | - | Significantly Higher | - |

Table 2: Pharmacokinetic Parameters of 3-O-Methyldopa in Animal Models

| Species | L-dopa Dose | Cmax | Tmax | AUC | Reference |

| Rabbits (IM) | 2/0.5 mg/kg (L-dopa/carbidopa) | 1040 ± 280 ng/mL | 120-180 min | 5090 ± 1180 ng·h/mL | |

| Rabbits (IM) | 5/1.25 mg/kg (L-dopa/carbidopa) | 2680 ± 560 ng/mL | 120-180 min | 13400 ± 2800 ng·h/mL | |

| Rabbits (IM) | 10/2.5 mg/kg (L-dopa/carbidopa) | 5120 ± 1150 ng/mL | 120-180 min | 26800 ± 5900 ng·h/mL | |

| Dog (IV) | 25 mg/kg | Plateau after 2.5h (plasma) | - | 3.6-fold higher in plasma than muscle |

Experimental Protocols

Protocol 1: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS

This protocol outlines a typical method for the analysis of 3-O-methyldopa in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard.

1. Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard, this compound.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small percentage of formic acid (e.g., 0.1%) to improve ionization.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample is injected.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for 3-O-methyldopa and its deuterated internal standard need to be optimized. A common transition for 3-O-methyldopa is m/z 212.0 → 166.0.

-

Protocol 2: In Vitro COMT Enzyme Activity Assay

This protocol provides a general method to determine the activity of the COMT enzyme, which is responsible for the formation of 3-O-methyldopa.

1. Reagents and Materials

-

Phosphate buffer (pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

S-adenosyl-L-methionine (SAM) - the methyl donor

-

L-dopa (substrate)

-

Enzyme source (e.g., liver microsomes, recombinant COMT)

-

Stopping solution (e.g., perchloric acid)

-

Internal standard (this compound)

2. Assay Procedure

-

Prepare a reaction mixture containing phosphate buffer, MgCl₂, and SAM.

-

Pre-incubate the enzyme source with the reaction mixture at 37°C for a short period.

-

Initiate the reaction by adding L-dopa to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).

-

Terminate the reaction by adding the stopping solution.

-

Add the internal standard, this compound.

-

Process the sample for LC-MS/MS analysis as described in Protocol 1 to quantify the amount of 3-O-methyldopa formed.

Conclusion

This compound, or more conventionally 3-O-Methyldopa-d3, is an indispensable tool for researchers and drug developers in the field of Parkinson's disease and L-dopa pharmacology. Its primary role as an internal standard enables the precise and accurate quantification of the endogenously formed metabolite, 3-O-methyldopa. Understanding the pharmacokinetics of 3-OMD is crucial for optimizing L-dopa therapy and mitigating potential adverse effects associated with its accumulation. The detailed experimental protocols provided in this guide offer a solid foundation for laboratories to establish robust analytical methods for monitoring L-dopa metabolism. Further research into the direct comparative pharmacokinetics of deuterated versus non-deuterated 3-O-methyldopa could provide deeper insights into the metabolic stability of this key L-dopa metabolite and inform the development of novel therapeutic strategies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Frontiers | Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma [frontiersin.org]

- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-O-Methyldopa-d3 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-O-Methyldopa-d3 in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-IS) for accurate and precise quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. This method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

4-O-Methyldopa is a metabolite of Levodopa, a primary medication for Parkinson's disease. Monitoring its levels in plasma is crucial for understanding the metabolic pathways and optimizing therapeutic regimens. The use of a stable isotope-labeled analyte, this compound, is common in pharmacokinetic studies to trace the fate of the administered drug. This application note provides a detailed protocol for a robust LC-MS/MS method developed for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound and this compound Internal Standard (IS) were of analytical grade.

-

Methanol, acetonitrile, and formic acid were of LC-MS grade.

-

Human plasma (with anticoagulant) was obtained from a certified vendor.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

-

A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.

Preparation of Solutions

-

Stock Solutions: Individual stock solutions of this compound and its internal standard were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Experimental Workflow

Caption: Experimental workflow from sample preparation to data analysis.

Sample Preparation Protocol

-

Pipette 50 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 200 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:1 with water.

-

Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | |

| 0.0 min | 5% B |

| 0.5 min | 5% B |

| 2.5 min | 95% B |

| 2.6 min | 5% B |

| 4.0 min | 5% B |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 215.1 | 169.1 | 15 |

| This compound-IS | 218.1 | 172.1 | 15 |

MRM Transitions Visualization

Caption: MRM transitions for this compound and its internal standard.

Results and Discussion

Linearity and Sensitivity

The method was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The calibration curve yielded a correlation coefficient (r²) greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, with a signal-to-noise ratio greater than 10.

Calibration Curve Data

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

| 1 | 0.012 |

| 5 | 0.058 |

| 10 | 0.115 |

| 50 | 0.590 |

| 100 | 1.18 |

| 500 | 5.95 |

| 1000 | 11.92 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at three concentration levels (low, medium, and high). The results, summarized in the table below, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 105.2 | 10.2 | 103.5 |

| Low | 3 | 6.2 | 98.7 | 7.8 | 101.3 |

| Medium | 300 | 4.5 | 102.1 | 5.9 | 99.8 |

| High | 800 | 3.8 | 97.5 | 4.7 | 98.2 |

Matrix Effect and Recovery

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples with those in neat solutions. The recovery was determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples. The results indicated no significant matrix effects and consistent recovery.

Matrix Effect and Recovery Data

| Compound | Matrix Factor | Recovery (%) |

| This compound | 0.98 | 92.5 |

| This compound-IS | 0.99 | 94.1 |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple sample preparation, rapid analysis time, and excellent method performance make it a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of Levodopa and its derivatives.

For Researchers, Scientists, and Drug Development Professionals

An Application Note on the Bioanalytical Method for 4-O-Methyldopa-d3 in Plasma Samples

This document outlines a detailed protocol for the quantitative analysis of this compound in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This compound is a deuterium-labeled analog of Dopa and is often utilized as an internal standard in analytical and pharmacokinetic research to ensure precise quantification.[1] This protocol is adapted from established methods for the analysis of methyldopa and its metabolites in biological matrices.

Principle

The method employs a protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase HPLC column and detection using a triple quadrupole mass spectrometer. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode.

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound

-

Internal Standard (IS): A suitable structural analog, such as carbidopa or a different isotopically labeled methyldopa, should be selected.[2]

-

-

Chemicals and Solvents:

Instrumentation

-

Liquid Chromatography System: HPLC system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) or Zorbax SB-C18 have been shown to be effective.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in a methanol:water (50:50, v/v) solution.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol:water (50:50, v/v) to create calibration standards. A typical concentration range for similar analytes is 50–4000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of the internal standard at an appropriate concentration (e.g., 4000 ng/mL) in methanol:water (50:50, v/v).

Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of plasma sample into a 2.0 mL polypropylene tube.

-

Add 50 µL of the internal standard working solution.

-

Add 240 µL of 0.4 M perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the tubes at 20,093 x g for 15 minutes at -5 °C.

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system for analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Atlantis T3 C18 (5 μm; 150 x 4.6 mm i.d.) |

| Mobile Phase | Water:Methanol (85:15, v/v) with 0.05% Formic Acid |

| Flow Rate | 0.8 mL/min (A split may be necessary depending on the MS interface) |

| Injection Volume | 20 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 5.5 minutes |

Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | m/z 215 → 169 (for Methyldopa-d3) |

| MRM Transition (IS - Carbidopa) | m/z 227.10 → 181.0 |

| Collision Energy | Optimized for specific transitions (e.g., 10.0 - 10.5 V) |

| Capillary Voltage | 30 V |

Data Presentation

The following tables summarize typical quantitative data from validated methods for similar analytes, which can be expected for a this compound assay.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| 3-O-Methyldopa | 50 - 4000 | > 0.99 |

| Methyldopa | 20 - 5000 | > 0.99 |

| Methyldopa | 320 - 20480 | > 0.99 |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Methyldopa | 30 | 7.3 | -8.0 | 7.7 | 0.2 |

| 600 | 5.4 | -1.3 | 0.5 | -1.1 | |

| 3000 | 4.3 | -2.0 | 0.7 | -2.3 | |

| Methyldopa | LLOQ (320) | < 8.4 | < 11.1 | Not Reported | Not Reported |

| HQC | < 8.4 | < 11.1 | Not Reported | Not Reported |

Table 3: Recovery and Limit of Quantification

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Recovery (%) |

| 3-O-Methyldopa | 50 | Not explicitly stated, but method was successful |

| Methyldopa | 20 | Not explicitly stated, but method was successful |

| Methyldopa | 320 | 90.9 - 101.4 |

Visualization

The following diagrams illustrate the experimental workflow and the metabolic context of methyldopa.

Caption: Workflow for the analysis of this compound in plasma.

References

Application Notes and Protocols: 4-O-Methyldopa-d3 in Parkinson's Disease Research

A Note on Nomenclature: The compound of primary interest in Levodopa (L-DOPA) metabolism and Parkinson's disease research is 3-O-Methyldopa (3-OMD) . The user's query for "4-O-Methyldopa-d3" likely refers to the deuterated form of this major metabolite. Scientific literature predominantly discusses 3-O-Methyldopa. The "-d3" designation signifies a deuterated variant, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for highly accurate quantitative analysis using mass spectrometry. These notes will, therefore, focus on the applications of 3-O-Methyldopa and its deuterated form (assumed to be 3-O-Methyldopa-d3) in the context of Parkinson's disease research.

Introduction

Levodopa (L-DOPA) remains the gold-standard therapy for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. L-DOPA is a precursor to dopamine and can cross the blood-brain barrier to replenish depleted dopamine levels in the brain.[1] However, L-DOPA is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[1]

Inhibition of AADC is a standard clinical strategy to increase the bioavailability of L-DOPA to the brain. This, however, shunts L-DOPA down the metabolic pathway mediated by COMT, leading to the formation of 3-O-Methyldopa (3-OMD). 3-OMD has a much longer half-life than L-DOPA and accumulates in the plasma of patients undergoing long-term L-DOPA therapy.[2]

Emerging research suggests that 3-OMD is not an inert metabolite. It may compete with L-DOPA for transport across the blood-brain barrier and has been associated with the motor complications and potential neurotoxic effects observed in long-term L-DOPA treatment.[2][3] Therefore, the accurate quantification of 3-OMD is crucial for understanding its pathophysiological role and for optimizing L-DOPA therapy.

3-O-Methyldopa-d3 serves as a critical tool in this research. As a stable isotope-labeled internal standard, it allows for precise and accurate measurement of endogenous 3-OMD levels in biological matrices such as plasma and cerebrospinal fluid (CSF) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications in Parkinson's Disease Research

The primary applications of 3-O-Methyldopa-d3 in Parkinson's disease research are centered around its use as an internal standard for the quantitative analysis of 3-O-Methyldopa. This enables several key areas of investigation:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate quantification of 3-OMD is essential for characterizing its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and understanding its relationship with the pharmacodynamics of L-DOPA, including both therapeutic and adverse effects.

-

Biomarker Discovery and Monitoring: Plasma and CSF levels of 3-OMD are being investigated as potential biomarkers for predicting the long-term response to L-DOPA therapy and the development of motor complications such as dyskinesia.

-

Therapeutic Drug Monitoring (TDM): Monitoring 3-OMD levels can help in optimizing L-DOPA dosage and in the clinical management of patients, particularly those on combination therapies with COMT inhibitors.

-

Understanding L-DOPA-Induced Dyskinesia (LID): Research is ongoing to elucidate the role of 3-OMD accumulation in the development of LID, a significant side effect of long-term L-DOPA treatment.

Quantitative Data Summary

The following tables summarize quantitative data on 3-O-Methyldopa from studies in Parkinson's disease patients.

Table 1: Plasma Pharmacokinetic Parameters of 3-O-Methyldopa in Parkinson's Disease Patients

| Parameter | Value (Mean ± SD) | Patient Population | Reference |

| Cavg (μg/mL) | 17.1 ± 4.99 | Advanced PD patients on LCIG infusion | |

| Fluctuation [(Cmax-Cmin)/Cavg] | 0.21 ± 0.11 | Advanced PD patients on LCIG infusion | |

| Within-subject CV (%) | 6 | Advanced PD patients on LCIG infusion | |

| Cmax (ng/mL) | Significantly higher in patients with motor complications | PD patients with and without motor complications | |

| AUC (Area Under the Curve) | Significantly higher in patients with motor complications | PD patients with and without motor complications |

LCIG: Levodopa-Carbidopa Intestinal Gel; CV: Coefficient of Variation

Table 2: Plasma Concentrations of 3-O-Methyldopa in Different Study Cohorts

| Patient Group | 3-OMD Concentration (ng/mL) | Notes | Reference |

| PD Patients with Motor Complications | Significantly higher than patients without complications | Plasma concentrations measured over 120 minutes post-L-DOPA dose. | |

| Healthy Volunteers (after L-DOPA/benserazide) | Calibration range: 25.0-4000.0 ng/mL | Pharmacokinetic study | |

| Advanced PD on LCIG | Mean Cavg: 17,100 ng/mL (17.1 µg/mL) | 16-hour infusion |

Experimental Protocols

Protocol 1: Quantification of 3-O-Methyldopa in Human Plasma by LC-MS/MS

This protocol is a representative method synthesized from published studies for the quantitative analysis of 3-O-Methyldopa in human plasma using 3-O-Methyldopa-d3 as an internal standard.

1. Materials and Reagents

-

3-O-Methyldopa analytical standard

-

3-O-Methyldopa-d3 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Perchloric acid

-

Ultrapure water

-

Human plasma (drug-free for calibration standards)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-O-Methyldopa and 3-O-Methyldopa-d3 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of 3-O-Methyldopa by serial dilution of the stock solution with a methanol/water (1:1, v/v) mixture to create a calibration curve (e.g., 25 - 4000 ng/mL).

-

Internal Standard Working Solution: Dilute the 3-O-Methyldopa-d3 stock solution with methanol/water (1:1, v/v) to a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (3-O-Methyldopa-d3).

-

Add 300 µL of cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing over several minutes to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

3-O-Methyldopa transition: m/z 212.1 → 166.1

-

3-O-Methyldopa-d3 transition: m/z 215.1 → 169.1

-

5. Data Analysis

-

Integrate the peak areas for both 3-O-Methyldopa and 3-O-Methyldopa-d3.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of 3-O-Methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of L-Dopa in Human Plasma using 4-O-Methyldopa-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Dopa (levodopa) is the primary therapeutic agent for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. The accurate quantification of L-Dopa and its metabolites in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research to optimize patient treatment strategies. The inherent variability in sample matrices and analytical procedures necessitates the use of a stable isotope-labeled internal standard to ensure the accuracy and precision of the analytical method.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Dopa in human plasma. The method employs 4-O-Methyldopa-d3, a deuterated analog of a Dopa metabolite, as an internal standard to compensate for matrix effects and variations during sample preparation and analysis. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for high-throughput bioanalytical laboratories.

Signaling Pathway Context

While this compound is an analytical tool and not directly involved in biological signaling, it is used to accurately measure compounds within the dopamine synthesis and metabolism pathway. The diagram below illustrates the metabolic conversion of L-Dopa.

Caption: Metabolic pathway of L-Dopa.

Experimental Workflow

The analytical workflow is designed for efficiency and accuracy, incorporating a straightforward protein precipitation step followed by rapid LC-MS/MS analysis.

Caption: Experimental workflow for L-Dopa analysis.

Experimental Protocols

Materials and Reagents

-

L-Dopa analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from a certified vendor)

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of L-Dopa and this compound in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the L-Dopa stock solution in 50:50 acetonitrile/water to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 1 µg/mL).

-

Calibration Standards and QCs: Spike drug-free human plasma with the L-Dopa working solutions to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL).

Sample Preparation Protocol

-

Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to each tube.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex mix the samples for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| LC System | A standard UHPLC system |

| Column | C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 2% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions * | L-Dopa: 198.1 -> 152.1; this compound: 215.1 -> 169.1 |

| Collision Energy | Optimized for each transition (typically 10-20 eV) |

| Source Temperature | 500°C |

*Note: The MRM transition for this compound is inferred based on the fragmentation of the isomeric compound 3-O-Methyldopa and the mass shift due to deuteration. The precursor ion for 3-O-Methyldopa is m/z 212.0, and a major fragment is m/z 166.0. The d3-labeled compound would therefore have a precursor of m/z ~215.1 and a corresponding fragment of m/z ~169.1. These values should be empirically optimized on the specific mass spectrometer being used.

Data Presentation

The following tables summarize the expected performance characteristics of this analytical method, based on typical validation results for similar assays.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| L-Dopa | 10 - 5000 | 1/x weighted | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| LLOQ | 10 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 30 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 300 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 3000 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| L-Dopa | > 85% | < 15% |

| This compound | > 85% | < 15% |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput approach for the quantification of L-Dopa in human plasma. The use of this compound as an internal standard ensures the reliability of the results by correcting for analytical variability. This method is well-suited for application in clinical and pharmaceutical research settings for the therapeutic monitoring of L-Dopa and for pharmacokinetic profiling.

Application Note: Quantitative Analysis of 4-O-Methyldopa-d3 in Dried Blood Spots by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust method for the quantitative analysis of 4-O-Methyldopa-d3 in dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is adapted from validated procedures for the analysis of the structurally similar compound, 3-O-Methyldopa, in DBS.[1][2][3] this compound, a deuterated analog of a Methyldopa metabolite, is often utilized as an internal standard in pharmacokinetic studies. This protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for researchers, scientists, and drug development professionals. The use of DBS offers a minimally invasive sample collection method, ideal for various research applications.

Introduction